molecular formula C23H16ClN3 B3036787 4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-46-1

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No. B3036787
CAS RN: 400079-46-1
M. Wt: 369.8 g/mol
InChI Key: XAZPQCJIUMSVBP-BUHFOSPRSA-N
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Description

The compound “4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile” is a complex organic molecule that contains a benzimidazole nucleus . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzimidazole derivative with a suitable electrophile . For example, a compound with a similar structure was synthesized by the reaction of 4-chloro-phenylamine with 2-chloro-benzaldehyde in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the benzimidazole ring and the various substituents. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzimidazole ring and the various substituents. The benzimidazole ring can participate in a variety of reactions, including those involving its nitrogen atoms or the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole ring and the various substituents. For example, the compound is likely to be soluble in polar solvents due to the presence of the polar benzimidazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis: A study by Zhou Zhi-ming et al. (2004) discusses the synthesis of 2-aryl-N-biphenyl benzimidazoles, including derivatives similar to the compound . They used techniques like NMR, IR, MS spectra, and elemental analysis for identification and X-ray diffraction for structural determination (Zhou Zhi-ming et al., 2004).

Biological and Pharmacological Applications

  • Antibacterial and Antifungal Activity: A series of benzimidazole derivatives, synthesized through a similar process, showed significant antibacterial and antifungal activities against various strains, as reported by Vasić et al. (2014) (Vasić et al., 2014).
  • Anti-inflammatory Potential: KunnambathKrishnakumar et al. (2013) explored derivatives of benzimidazole for their anti-inflammatory effects in rats, finding some to have significant potential (KunnambathKrishnakumar et al., 2013).
  • Central Nervous System Activity: Research in 2022 on benzimidazole derivatives highlighted their sedative activity and central nervous system depressant action in albino mice (2022).

Molecular and Computational Studies

  • Molecular Docking Studies: A 2021 study by A. Karayel investigated the anti-cancer properties of benzimidazole derivatives using molecular docking, highlighting their potential in cancer treatment (Karayel, 2021).

Material Science Applications

  • Corrosion Inhibition: Benzimidazole derivatives have been evaluated for their role in corrosion inhibition, which could have applications in material science and engineering, as detailed by Rouifi et al. (2020) (Rouifi et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential uses in various areas of medicine .

properties

IUPAC Name

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-20-6-2-1-5-19(20)16-27-22-8-4-3-7-21(22)26-23(27)14-13-17-9-11-18(15-25)12-10-17/h1-14H,16H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPQCJIUMSVBP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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